molecular formula C18H14FNO4S2 B14972965 Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B14972965
M. Wt: 391.4 g/mol
InChI Key: NXJMAZDGCXWIQS-UHFFFAOYSA-N
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Description

Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring substituted with a methyl ester, a phenyl group, and a sulfamoyl group attached to a fluorophenyl moiety. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or nitro groups.

Scientific Research Applications

Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorophenyl and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both a sulfamoyl group and a fluorophenyl group enhances its potential for forming specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C18H14FNO4S2

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

InChI

InChI=1S/C18H14FNO4S2/c1-24-18(21)16-17(15(11-25-16)12-5-3-2-4-6-12)26(22,23)20-14-9-7-13(19)8-10-14/h2-11,20H,1H3

InChI Key

NXJMAZDGCXWIQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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